Acetyl Cyclosporin A: 270-Fold Reduction in Immunosuppressive Potency Versus Cyclosporin A
Acetyl Cyclosporin A (O-Acetyl-MeBmt1-Cs) exhibits a 270-fold reduction in immunosuppressive potency compared to Cyclosporin A, as measured in an interleukin-2 reporter gene assay in Jurkat cells [1]. In contrast, the non-immunosuppressive analog NIM811 shows a >1,700-fold reduction in the same assay, while retaining significantly higher cyclophilin-binding affinity and anti-HCV replicon activity (IC50 0.10 μM versus >10 μM for Acetyl Cyclosporin A) [1].
| Evidence Dimension | Immunosuppressive activity (fold-increase in IC50 versus Cyclosporin A) |
|---|---|
| Target Compound Data | 270-fold increase in IC50 |
| Comparator Or Baseline | Cyclosporin A (baseline = 1-fold) |
| Quantified Difference | 270-fold lower immunosuppressive potency |
| Conditions | Interleukin-2 (IL-2) reporter gene assay in Jurkat cells [1] |
Why This Matters
This quantifies the degree of immunosuppression decoupling, enabling researchers to select the appropriate analog based on the required immunosuppression threshold for their specific pathway interrogation.
- [1] Ma, S., et al. (2006). NIM811, a cyclophilin inhibitor, exhibits potent in vitro activity against hepatitis C virus alone or in combination with alpha interferon. Antimicrobial Agents and Chemotherapy, 50(9), 2976-2982. Table 2: Comparative IC50 values for HCV replicon inhibition, cyclophilin binding, and immunosuppression. PMCID: PMC1563518. View Source
